molecular formula C10H15NO B12841560 (S)-3-(Furan-3-ylmethyl)piperidine

(S)-3-(Furan-3-ylmethyl)piperidine

Cat. No.: B12841560
M. Wt: 165.23 g/mol
InChI Key: RYTGNHUXHBAZST-VIFPVBQESA-N
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Description

(S)-3-(Furan-3-ylmethyl)piperidine is an organic compound that features a piperidine ring substituted with a furan-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Furan-3-ylmethyl)piperidine typically involves the reaction of piperidine with a furan-3-ylmethyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Furan-3-ylmethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-3-(Furan-3-ylmethyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of biological systems and as a potential ligand for receptor studies.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (S)-3-(Furan-3-ylmethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and piperidine moiety can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(Furan-2-ylmethyl)piperidine
  • (S)-3-(Thiophen-3-ylmethyl)piperidine
  • (S)-3-(Pyridin-3-ylmethyl)piperidine

Uniqueness

(S)-3-(Furan-3-ylmethyl)piperidine is unique due to the presence of the furan-3-ylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(3S)-3-(furan-3-ylmethyl)piperidine

InChI

InChI=1S/C10H15NO/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h3,5,8-9,11H,1-2,4,6-7H2/t9-/m0/s1

InChI Key

RYTGNHUXHBAZST-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](CNC1)CC2=COC=C2

Canonical SMILES

C1CC(CNC1)CC2=COC=C2

Origin of Product

United States

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